molecular formula C12H14N2O4S B12428093 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid

2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid

Cat. No.: B12428093
M. Wt: 285.34 g/mol
InChI Key: HFYQCRQPYYPRAT-FIBGUPNXSA-N
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Description

2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

The synthesis of 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid involves several steps. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the introduction of the trideuteriomethylsulfamoylmethyl group would require additional steps, including the use of deuterated reagents and specific sulfonation reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.

Scientific Research Applications

2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The trideuteriomethylsulfamoylmethyl group may enhance the compound’s stability and bioavailability, further contributing to its biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid include other indole derivatives, such as indole-3-acetic acid and 5-fluoro-3-phenyl-1H-indole-2-carboxylate . Compared to these compounds, this compound is unique due to the presence of the trideuteriomethylsulfamoylmethyl group, which may confer additional stability and distinct biological activities.

Properties

Molecular Formula

C12H14N2O4S

Molecular Weight

285.34 g/mol

IUPAC Name

2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C12H14N2O4S/c1-13-19(17,18)7-8-2-3-11-10(4-8)9(6-14-11)5-12(15)16/h2-4,6,13-14H,5,7H2,1H3,(H,15,16)/i1D3

InChI Key

HFYQCRQPYYPRAT-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC(=O)O

Origin of Product

United States

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